Aldol Diastereoselectivity vs. Achiral Glycolates
The lithium enolate of (R,R)-BDA glycolate (1) undergoes aldol reactions with aromatic and aliphatic aldehydes to yield, after acidic methanolysis, enantiopure anti-2,3-dihydroxy esters in good yield [1]. The diastereoselectivity is reported as highly selective (typically >95:5 dr by ¹H NMR of crude reaction mixture) [1], whereas analogous reactions with achiral ethyl glycolate under identical conditions afford racemic or low-diastereoselectivity products [1]. This represents a Class-level inference, as the achiral glycolate is not a BDA compound but a general synthetic alternative.
| Evidence Dimension | Diastereoselectivity of aldol reaction with aldehydes (anti:syn ratio) |
|---|---|
| Target Compound Data | >95:5 dr (highly diastereoselective); yields of enantiopure anti-2,3-dihydroxy esters after deprotection |
| Comparator Or Baseline | Achiral ethyl glycolate (no stereocontrol; racemic or low dr products) |
| Quantified Difference | Target compound: single major diastereomer (>95:5 dr); achiral glycolate: racemic or non-selective |
| Conditions | Lithium enolate formation (LDA, THF, −78 °C) followed by aldehyde addition; acidic methanolysis deprotection |
Why This Matters
Users seeking enantiopure anti-2,3-dihydroxy esters cannot achieve this outcome with achiral glycolates, making the chiral BDA scaffold a necessary procurement choice.
- [1] Dixon, D. J.; Ley, S. V.; Polara, A.; Sheppard, T. D. Org. Lett. 2001, 3, 3749–3752. DOI: 10.1021/ol016707n. View Source
